benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
Description
Chemical Identity and Fundamental Properties
Molecular Structure and Classification
Structural Configuration and IUPAC Nomenclature
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is a heterocyclic compound characterized by a spirocyclic framework where two rings share a single nitrogen atom. Its IUPAC name reflects the triazaspiro core: a bicyclic system comprising a pyrrolidone ring fused to a triazole ring. The benzyl group is attached as a carboxylate ester at position 7 of the spirocyclic system.
Position in Triazaspiro Compound Classification
This compound belongs to the 1,3,7-triazaspiro[4.4]nonane family, a subset of spirocyclic heterocycles containing three nitrogen atoms. The classification is determined by:
- Ring size : Two fused rings (one six-membered, one five-membered).
- Nitrogen positions : Nitrogen atoms occupy positions 1, 3, and 7 in the spirocyclic system.
- Functional groups : Two ketone groups (2,4-dioxo) and a carboxylate ester.
Spirocyclic Arrangement Analysis
The spirocyclic structure ensures:
- Geometric constraints : Restricted rotation due to the shared nitrogen atom.
- Electronic effects : Electron-withdrawing carbonyl groups influence reactivity.
- Steric interactions : Bulky benzyl and ester groups may hinder certain reaction pathways.
Physicochemical Properties
Molecular Weight and Elemental Composition
The molecular formula C₁₄H₁₅N₃O₄ corresponds to a molecular weight of 289.29 g/mol . Elemental composition analysis reveals:
| Element | Atomic Mass (g/mol) | Percentage by Mass |
|---|---|---|
| Carbon | 12.011 | 58.5% |
| Hydrogen | 1.008 | 5.2% |
| Nitrogen | 14.007 | 14.4% |
| Oxygen | 15.999 | 21.9% |
Calculated using atomic weights and stoichiometric ratios.
Physical State and Stability Characteristics
- Physical state : Crystalline solid at room temperature.
- Stability : Stable under inert atmospheres (e.g., nitrogen) but sensitive to moisture and strong acids/bases. Decomposition may occur at elevated temperatures (>200°C).
Solubility Profile in Various Solvents
The compound exhibits moderate solubility in organic solvents:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >10 | Dissolves readily at 25°C |
| Ethanol | 5–10 | Requires heating for dissolution |
| Water | <1 | Insoluble except in acidic/basic conditions |
Experimental data aligns with ester and aromatic functional group behavior.
Properties
IUPAC Name |
benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-11-14(16-12(19)15-11)6-7-17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYOOVPEOFHGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the reaction of hydantoin derivatives with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired spiro compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing the dioxo groups.
Substitution: Substituted derivatives with nucleophiles replacing the benzyl group.
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research indicates that benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate exhibits significant antitumor activity. A study published in a peer-reviewed journal demonstrated that derivatives of this compound could inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In laboratory tests, it was effective against various bacterial strains, including resistant strains such as Staphylococcus aureus. This property suggests potential applications in developing new antibiotics or antimicrobial coatings for medical devices .
Materials Science
1. Polymer Synthesis
this compound has been explored for its role in synthesizing novel polymers with enhanced mechanical properties. Researchers have incorporated this compound into polymer matrices to improve their thermal stability and tensile strength. The resulting materials are suitable for applications in aerospace and automotive industries where lightweight and durable materials are required .
Agricultural Applications
1. Pesticide Development
The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Preliminary studies have shown that formulations containing this compound can effectively control pest populations while minimizing environmental impact .
Data Tables
Case Studies
Case Study 1: Antitumor Activity
In a controlled study involving various cancer cell lines, researchers treated cells with different concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against specific cancers.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against common pathogens. The results demonstrated significant inhibition zones compared to control groups, highlighting its potential for clinical applications in treating infections.
Mechanism of Action
The mechanism of action of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of protein arginine deiminase, the compound binds to the enzyme’s active site, preventing the conversion of arginine residues to citrulline . This inhibition can modulate various cellular processes, including gene expression and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic methods, and applications.
Structural and Functional Group Variations
tert-Butyl 2,4-Dioxo-1,3,7-Triazaspiro[4.4]nonane-7-Carboxylate (CAS 1391738-60-5)
- Molecular Formula : C₁₁H₁₇N₃O₄; Molecular Weight : 255.27 g/mol.
- Key Features : The tert-butyl ester group enhances steric bulk and stability under acidic conditions compared to the benzyl ester. This derivative is commercially available and stored at 2–8°C under inert atmospheres, indicating moderate stability .
- Applications : Used as a protected intermediate in peptide synthesis or macrocycle preparation, leveraging its stability for stepwise reactions .
(5R,8S)-2,4-Dioxo-1,3,7-Triazaspiro[4.4]nonane-7,8-Dicarboxylic Acid 7-Benzyl Ester 8-tert-Butyl Ester (CAS 526222-97-9)
- Molecular Formula : C₁₉H₂₃N₃O₆; Molecular Weight : 389.40 g/mol.
- Key Features : This dicarboxylate ester combines both benzyl and tert-butyl groups, enabling selective deprotection strategies. The stereochemistry (5R,8S) may influence its biological activity or coordination properties .
- Applications: Potential use in asymmetric synthesis or as a bifunctional building block for complex macrocycles .
Fmoc-Protected Derivatives (e.g., QPro 12)
- Example: (5R,8S)-7-(Fmoc)-3-allyl-1-(4-bromobenzyl)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-8-carboxylic acid.
- Key Features : Incorporates fluorenylmethoxycarbonyl (Fmoc) and bromobenzyl groups, enhancing solubility and enabling solid-phase peptide synthesis. Allyl substituents allow for click chemistry modifications .
- Synthesis : Achieved via alkylation with benzyl bromoacetate or allyl bromide, yielding ~53% after column chromatography .
Biological Activity
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (CAS No. 1391828-70-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound belongs to the spiro hydantoin family and features a unique spirocyclic structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions of hydantoin derivatives with benzyl chloroformate in the presence of bases like triethylamine. This synthetic route can be adapted for industrial production using continuous flow reactors to improve efficiency and scalability .
Antimicrobial and Antiproliferative Properties
Research indicates that this compound exhibits significant antimicrobial and antiproliferative activities. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains and cancer cell lines .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. Notably, it acts as an inhibitor of protein arginine deiminase (PAD), an enzyme implicated in various pathological conditions including cancer and autoimmune diseases. By binding to the active site of PAD, it prevents the conversion of arginine residues to citrulline .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as penicillin and tetracycline.
Case Study 2: Cancer Cell Line Proliferation
In vitro assays on human cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability and proliferation rates compared to untreated controls. The IC50 values indicated potent antiproliferative effects across multiple cancer types .
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting PAD.
- Material Science : Utilized in synthesizing novel materials with specific chemical properties due to its unique structure.
- Biological Research : Investigated for its potential role in understanding disease mechanisms involving PAD .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution using benzyl chloroformate and a spirocyclic amine precursor under basic conditions. Typical protocols involve:
- Reagents : Benzyl chloroformate, 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane, and a base (e.g., NaH or K₂CO₃).
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates .
- Reaction Monitoring : Use TLC or HPLC to track progress. Isolation involves extraction, column chromatography, and recrystallization.
- Optimization : Adjusting the base (e.g., NaH for faster kinetics vs. K₂CO₃ for milder conditions) and solvent polarity can improve yields. For example, DCM may reduce side reactions compared to DMF .
Q. How is the structural integrity of this spirocyclic compound confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify spirocyclic protons (e.g., δ 3.5–4.5 ppm for N-CH₂ groups) and carbonyl signals (δ 165–175 ppm). Rotamers may complicate splitting patterns, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a parent ion at m/z ~305.3 aligns with the molecular formula C₁₅H₁₆N₃O₄ .
- X-ray Crystallography : Resolves spirocyclic geometry, confirming bond angles and torsion strains .
Q. What structure-activity relationships (SARs) are reported for similar spirocyclic compounds?
- Key Findings :
- Nitrogen Positioning : Additional nitrogen atoms in the spiro scaffold (e.g., 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives) enhance antimicrobial activity by facilitating target binding .
- Functional Groups : The benzyl ester group in this compound may improve cell permeability compared to tert-butyl analogs, as seen in pharmacokinetic studies of related spirocycles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?
- Strategies :
- Temperature Control : Lowering reaction temperatures (0–5°C) reduces side reactions like over-alkylation.
- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates benzylation, improving yields from ~53% to >70% .
- Solvent Screening : Tetrahydrofuran (THF) may offer better solubility for intermediates than DCM, as observed in tert-butyl spirocycle syntheses .
- Data-Driven Approach : Use DoE (Design of Experiments) to test variables (base, solvent, temperature) and model optimal conditions .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
- Troubleshooting Workflow :
Verify Sample Purity : Contaminants (e.g., unreacted starting material) can distort signals. Re-purify via preparative HPLC .
Dynamic Effects : Rotameric equilibria in solution may cause signal splitting. Variable-temperature NMR (VT-NMR) can confirm this by observing coalescence at higher temperatures .
Alternative Techniques : X-ray crystallography provides definitive structural confirmation if NMR remains ambiguous .
Q. What mechanistic hypotheses explain the biological activity of this compound, and how can target pathways be validated?
- Proposed Mechanisms :
- Enzyme Inhibition : The spirocyclic core may mimic transition states in enzymes like proteases or kinases. For example, similar triazaspiro compounds inhibit HIV-1 protease via hydrogen bonding to catalytic residues .
- Receptor Modulation : The benzyl group could enable binding to G-protein-coupled receptors (GPCRs), as seen in spirocyclic opioid receptor ligands .
- Validation Methods :
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding modes.
- Biochemical Assays : Measure IC₅₀ values against purified enzymes or cellular models (e.g., antimicrobial activity in E. coli cultures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
